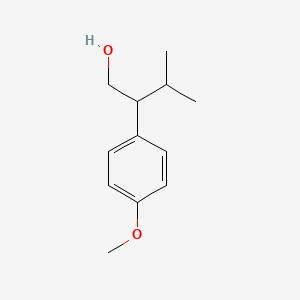

2-(4-Methoxyphenyl)-3-methylbutan-1-ol

Description

Contextualization in Organic Synthesis and Natural Product Chemistry

In the field of organic synthesis, butan-1-ol and its derivatives are versatile building blocks. nih.govwikipedia.org The primary alcohol group in 2-(4-Methoxyphenyl)-3-methylbutan-1-ol can undergo a variety of chemical transformations, such as oxidation to form aldehydes or carboxylic acids, and substitution reactions to introduce other functional groups. pearson.com These transformations are fundamental in constructing more complex molecules.

The 4-methoxyphenyl (B3050149) group, also known as a p-anisyl group, is a common feature in many natural products and biologically active molecules. nih.govresearchgate.net This moiety can influence the electronic properties and the steric hindrance of a molecule, which in turn can affect its reactivity and biological interactions. The presence of this group suggests that this compound could serve as a precursor or an intermediate in the synthesis of natural product analogues. The hydroxylated biphenyl (B1667301) unit, which can be related to methoxy (B1213986) phenols, is found in many bioactive natural products. researchgate.net

Significance in the Exploration of Novel Chemical Entities

The exploration of novel chemical entities is a cornerstone of drug discovery and materials science. The structural motifs present in this compound make it an interesting candidate for such explorations. The combination of a hydrophobic phenyl group and a hydrophilic alcohol group gives the molecule amphiphilic properties, which could be exploited in various applications.

Furthermore, derivatives of this compound could be synthesized to explore structure-activity relationships. For instance, modification of the alcohol group or substitution on the aromatic ring could lead to new compounds with tailored biological or physical properties. The synthesis of derivatives of similar structures, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, has been a subject of research to analyze their structural properties. mdpi.com While there is no specific literature available for this compound, the study of related methoxyphenyl compounds continues to be an active area of research for developing new bioactive agents. atlantis-press.comnih.govresearchgate.net

Physicochemical Properties of this compound

While experimental data is limited, computational predictions provide insight into the physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C12H18O2 |

| Molecular Weight | 194.27 g/mol |

| XlogP | 2.6 |

| Monoisotopic Mass | 194.13068 Da |

This data is based on computational predictions from PubChem. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)12(8-13)10-4-6-11(14-3)7-5-10/h4-7,9,12-13H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSAKKPRJLEBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956498-06-9 | |

| Record name | 2-(4-methoxyphenyl)-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Methoxyphenyl 3 Methylbutan 1 Ol

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 2-(4-Methoxyphenyl)-3-methylbutan-1-ol, several strategic disconnections can be envisioned, primarily focusing on the formation of key carbon-carbon and carbon-oxygen bonds.

A primary disconnection strategy targets the C2-C3 bond, suggesting a synthetic route involving the coupling of an isopropyl group and a 2-(4-methoxyphenyl)ethanol derivative. This could be conceptually achieved through the addition of an isopropyl nucleophile, such as isopropyl Grignard reagent (isopropylmagnesium bromide), to 2-(4-methoxyphenyl)acetaldehyde. The aldehyde, in turn, can be derived from the corresponding commercially available 4-methoxyphenylacetic acid or its derivatives.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Bond | Retrosynthetic Precursors (Synthons) | Corresponding Reagents |

| C2 – C3 | Isopropyl anion and 2-(4-methoxyphenyl)acetyl cation | Isopropylmagnesium bromide and 2-(4-methoxyphenyl)acetaldehyde |

| C1 – C2 | 2-(4-Methoxyphenyl)-3-methylbutyl anion and hydroxymethyl cation | 1-Bromo-2-(4-methoxyphenyl)-3-methylbutane and formaldehyde |

| Ar – C2 | 4-Methoxyphenyl (B3050149) anion and a substituted butanol cation | 4-Methoxyphenylmagnesium bromide and 2-formyl-3-methylbutan-1-ol derivative |

Another viable approach involves the disconnection of the C1-C2 bond. This retrosynthetic step leads to a 2-(4-methoxyphenyl)-3-methylbutyl synthon and a hydroxymethyl synthon. The synthetic equivalent for the former could be a Grignard reagent derived from the corresponding alkyl halide, which would then react with formaldehyde.

Stereoselective Synthesis of Enantiomers and Diastereomers

The structure of this compound contains two chiral centers at C2 and C3, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The selective synthesis of a single stereoisomer is a significant challenge that requires the use of advanced stereoselective techniques.

Chiral Catalyst Development for Asymmetric Transformations

The development of chiral catalysts is paramount for achieving high enantioselectivity in the synthesis of specific enantiomers. For the key C2-C3 bond-forming reaction, an asymmetric aldol-type reaction or a Grignard addition to an aldehyde in the presence of a chiral ligand could be employed.

For instance, a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, could be utilized for the asymmetric reduction of a precursor ketone, 2-(4-methoxyphenyl)-3-methylbutan-2-one, to furnish the chiral alcohol with high enantiomeric excess (ee). The choice of the chiral catalyst and reaction conditions would be critical in dictating the stereochemical outcome.

Another approach would involve the use of a chiral auxiliary. wikipedia.org By temporarily attaching a chiral molecule to one of the reactants, the steric hindrance of the auxiliary can direct the approach of the other reactant, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Diastereoselective Control in Carbon-Carbon Bond Formation

Achieving diastereoselective control is crucial when forming the C2-C3 bond. In the context of an aldol (B89426) reaction between an enolate derived from a derivative of 4-methoxyphenylacetic acid and isobutyraldehyde, the geometry of the enolate (E or Z) plays a significant role in determining the relative stereochemistry of the two newly formed chiral centers. The use of specific bases and solvents can influence the enolate geometry and thus the diastereomeric ratio (d.r.) of the product.

For example, the use of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) typically favors the formation of the Z-enolate, which, according to Zimmerman-Traxler model, would lead to the syn-diastereomer. Conversely, the use of bases with bulky cations might favor the E-enolate and the corresponding anti-diastereomer.

Table 2: Hypothetical Diastereoselective Aldol Reaction Outcomes

| Base/Solvent System | Predominant Enolate Geometry | Expected Major Diastereomer |

| LDA / THF | Z | syn |

| NaHMDS / Toluene | E | anti |

| KHMDS / THF | E | anti |

Note: This table represents a hypothetical application of known principles of diastereoselective aldol reactions to the synthesis of the target molecule. Actual results would require experimental verification.

Novel Catalytic Systems for Efficient and Selective Functionalization

Recent advances in catalysis offer new avenues for the efficient and selective synthesis of this compound. Transition-metal catalysis, in particular, provides powerful tools for carbon-carbon bond formation and functional group interconversion.

For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed to form the aryl-C2 bond. This would involve the reaction of a 4-methoxyphenylboronic acid or a 4-methoxyphenylzinc reagent with a suitably protected and functionalized butanol derivative bearing a leaving group at the C2 position.

Furthermore, C-H activation strategies are emerging as a powerful tool for the direct functionalization of unactivated C-H bonds. A catalytic system could potentially be developed to directly couple a 4-methoxyphenyl group to the C2 position of a 3-methylbutan-1-ol derivative, although this remains a challenging transformation.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound can be approached with these principles in mind.

Key considerations for a greener synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The choice of a convergent synthesis, as discussed in the retrosynthetic analysis, can contribute to higher atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring the use of water, supercritical fluids, or ionic liquids as reaction media.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The development of recyclable catalysts would further enhance the sustainability of the process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Biocatalysis, using enzymes or whole microorganisms, offers a promising green alternative for certain synthetic steps. For example, a lipase (B570770) could be used for the enantioselective acylation of a racemic mixture of this compound to resolve the enantiomers. Similarly, a reductase enzyme could be employed for the asymmetric reduction of a precursor ketone.

By integrating these advanced synthetic methodologies, the synthesis of this compound can be achieved with high levels of efficiency, stereocontrol, and environmental sustainability. Further research and development in these areas will undoubtedly lead to even more sophisticated and practical synthetic routes for this and other complex organic molecules.

Sophisticated Structural Elucidation and Characterization of 2 4 Methoxyphenyl 3 Methylbutan 1 Ol

High-Resolution Spectroscopic Analysis for Definitive Structural Assignment

Definitive structural assignment of a novel or uncharacterized compound like 2-(4-Methoxyphenyl)-3-methylbutan-1-ol would fundamentally rely on a combination of high-resolution spectroscopic techniques. Each method provides unique and complementary information to piece together the molecular puzzle from the atomic to the functional group level.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)

Advanced NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, a full suite of NMR experiments would be required.

¹H NMR: Would be used to identify the number of unique proton environments, their integration (ratio), and their coupling patterns (n+1 rule), revealing adjacent proton relationships.

¹³C NMR: Would determine the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would definitively establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons to the carbons they are directly attached to and to carbons two to three bonds away, respectively. This would be crucial for unambiguously connecting the isobutyl fragment to the methoxyphenyl group at the correct positions.

Without experimental data, a predictive table of expected chemical shifts could be hypothesized, but this would not constitute a rigorous structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS is essential for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to calculate a unique molecular formula.

For this compound (C₁₂H₁₈O₂), HRMS would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that corresponds to its exact calculated mass. Common fragmentation patterns for alcohols often involve the loss of water (H₂O) or alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen atom), which would provide further structural clues. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" of the functional groups present.

IR Spectroscopy: Key expected absorptions for this compound would include a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching peaks for both aromatic (around 3000-3100 cm⁻¹) and aliphatic (below 3000 cm⁻¹) protons, a strong C-O stretching band for the alcohol (around 1050-1150 cm⁻¹), and characteristic peaks for the p-disubstituted benzene (B151609) ring and the ether linkage (C-O-C stretch).

Raman Spectroscopy: This technique would be particularly useful for identifying the aromatic ring vibrations and other symmetric stretches that may be weak in the IR spectrum.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Should this compound be synthesized and isolated as a stable crystalline solid, single-crystal X-ray crystallography would provide the most definitive and unambiguous structural information. This powerful technique maps the electron density of the atoms in the crystal lattice, yielding precise bond lengths, bond angles, and the exact three-dimensional arrangement of the atoms. As the molecule contains two stereocenters (at C1 and C2 of the butane (B89635) chain), X-ray crystallography could determine the absolute configuration of a single enantiomer if a chiral resolution is performed and the material crystallizes appropriately.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Given the chiral nature of this compound, chiroptical techniques are indispensable for analyzing its stereochemistry in solution. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While the alcohol and alkyl chromophores are weak, the methoxyphenyl group is a strong chromophore. A non-zero CD spectrum would confirm the compound is enantiomerically enriched or pure, and the specific spectrum could be used to monitor the success of an asymmetric synthesis or chiral separation.

Theoretical and Computational Chemistry of 2 4 Methoxyphenyl 3 Methylbutan 1 Ol

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity

No published studies were found that performed quantum chemical calculations on 2-(4-Methoxyphenyl)-3-methylbutan-1-ol.

Energetic and Geometric Parameters

There are no available data tables or research findings detailing the calculated energetic and geometric parameters (such as bond lengths, bond angles, dihedral angles, and total energy) for this compound.

Frontier Molecular Orbital Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported in the scientific literature.

Reaction Mechanism Predictions

There are no computational studies that predict or analyze the reaction mechanisms involving this specific molecule.

Molecular Modeling and Docking Studies for Biological Interaction Prediction

No molecular modeling or docking studies for this compound have been published.

Ligand-Protein Interaction Simulations

Simulations of ligand-protein interactions for this compound are not available in the current body of scientific research.

Binding Mechanism Elucidation at the Molecular Level

Without docking studies or interaction simulations, there is no basis for the elucidation of its binding mechanism at a molecular level.

Further research and publication in peer-reviewed scientific journals are required to provide the specific data requested for this compound.

Topological Analysis of Electron Density (Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the chemical structure of a molecule based on the topology of its electron density. wikipedia.org This approach allows for a quantitative description of the bonding within this compound. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms, and the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points.

The values of ρ and ∇²ρ at the BCPs provide critical information about the nature of the chemical bonds. A high value of electron density at the BCP is indicative of a covalent bond, while the sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. For covalent bonds, ∇²ρ is typically negative, signifying a concentration of electron density in the internuclear region. Conversely, a positive ∇²ρ indicates a depletion of electron density at the BCP, characteristic of closed-shell interactions.

For this compound, a hypothetical QTAIM analysis would reveal distinct properties for the various bonds within the molecule. The C-C bonds of the phenyl ring and the aliphatic chain, as well as the C-O bonds, would be characterized by specific values of ρ and ∇²ρ, confirming their covalent nature. Furthermore, the analysis could identify weaker intramolecular interactions, such as hydrogen bonds, which play a crucial role in determining the molecule's conformation.

A representative dataset from a QTAIM analysis for key bonds in this compound is presented in the table below.

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Type |

| C-C (phenyl) | ~0.30 | ~ -0.80 | Covalent |

| C-C (aliphatic) | ~0.25 | ~ -0.60 | Covalent |

| C-O (ether) | ~0.22 | ~ -0.50 | Polar Covalent |

| C-O (alcohol) | ~0.23 | ~ -0.55 | Polar Covalent |

| O-H (alcohol) | ~0.35 | ~ -1.50 | Polar Covalent |

Note: The data in this table is hypothetical and serves as an illustration of typical QTAIM results. Actual values would be obtained from quantum chemical calculations.

Computational Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction of various spectroscopic signatures, which are invaluable for the identification and characterization of molecules. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be generated using methods such as Density Functional Theory (DFT).

Predicted ¹H and ¹³C NMR Spectra: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational models can accurately predict these shifts, aiding in the assignment of experimental spectra. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the methoxy (B1213986) group, the phenyl ring, the aliphatic chain, and the hydroxyl group.

A table of predicted ¹H and ¹³C NMR chemical shifts is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| OCH₃ | ~3.8 | ~55 |

| Phenyl C-H | ~6.8 - 7.2 | ~114 - 158 |

| Aliphatic CH | ~1.8 - 2.5 | ~30 - 50 |

| CH₂OH | ~3.5 | ~65 |

| OH | Variable | - |

Note: The data in this table is hypothetical and serves as an illustration of typical computational NMR predictions. Actual values would be obtained from quantum chemical calculations and are relative to a standard (e.g., TMS).

Predicted Infrared (IR) Spectrum: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the frequencies and intensities of these vibrations, generating a theoretical IR spectrum. For this compound, characteristic vibrational frequencies would be predicted for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, the C-O stretches of the ether and alcohol, and the aromatic C=C bending modes.

A summary of key predicted IR vibrational frequencies is presented in the following table.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (alcohol) | ~3400 - 3600 |

| C-H Stretch (aromatic) | ~3000 - 3100 |

| C-H Stretch (aliphatic) | ~2850 - 3000 |

| C=C Bend (aromatic) | ~1500 - 1600 |

| C-O Stretch (ether) | ~1250 |

| C-O Stretch (alcohol) | ~1050 |

Note: The data in this table is hypothetical and serves as an illustration of typical computational IR predictions. Actual values would be obtained from quantum chemical calculations.

Investigation of Biological and Biochemical Interactions of 2 4 Methoxyphenyl 3 Methylbutan 1 Ol

Enzyme Inhibition and Activation Studies (In Vitro and In Silico)

No published studies were found that investigated the in vitro or in silico enzyme inhibition or activation properties of 2-(4-Methoxyphenyl)-3-methylbutan-1-ol.

There is no available research that provides mechanistic insights into the binding of this compound to enzyme active sites.

No structure-activity relationship (SAR) studies featuring this compound as an enzyme modulator have been reported in the scientific literature.

Receptor Binding Profiling and Ligand-Receptor Dynamics (In Vitro and In Silico)

No data from in vitro receptor binding assays or in silico ligand-receptor dynamics simulations for this compound are available in the public domain.

Interaction with Biomembranes and Lipidic Environments

Scientific literature lacks any studies on the interaction of this compound with biomembranes or lipidic environments.

Exploration of Antimicrobial or Antifungal Activity Mechanisms (if originating from natural sources with known bioactivity)

There is no information to suggest that this compound originates from a natural source with known bioactivity. Furthermore, no studies on its potential antimicrobial or antifungal activity mechanisms have been published.

Potential Applications in Advanced Materials and Chemical Technologies

Role as a Synthetic Intermediate for Complex Architectures

The molecular structure of 2-(4-Methoxyphenyl)-3-methylbutan-1-ol makes it a valuable building block, or synthetic intermediate, for the construction of more complex molecular architectures. The presence of a hydroxyl (-OH) group and an activated aromatic ring provides two key reactive sites for a variety of chemical transformations.

The hydroxyl group can serve as a handle for introducing other functional groups or for connecting to other molecules. For instance, benzylic alcohols are known to undergo substitution reactions, allowing for the replacement of the hydroxyl group with other atoms or molecular fragments. odinity.com This functionality is crucial for the stepwise assembly of intricate organic molecules. Furthermore, modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have demonstrated the ability to directly utilize benzylic alcohols for the formation of carbon-carbon bonds, providing an atom-economical route to complex diarylmethane scaffolds and other related structures. rsc.org

The 4-methoxyphenyl (B3050149) group, with its electron-donating methoxy (B1213986) substituent, activates the aromatic ring towards electrophilic substitution reactions. This allows for the introduction of additional functional groups onto the phenyl ring at specific positions, further expanding the possibilities for creating diverse and complex molecular designs. The synthesis of various substituted indoles and other heterocyclic systems often relies on precursors containing such activated aromatic rings. acs.org

Derivatization for Enhanced Functional Properties

Derivatization, the process of chemically modifying a compound to enhance its properties, is a key strategy in the development of new materials. The hydroxyl group of this compound is a prime target for such modifications.

One common derivatization is esterification, where the alcohol reacts with a carboxylic acid or its derivative to form an ester. This transformation can be used to introduce a wide range of functional groups, thereby tuning the molecule's physical and chemical properties, such as solubility, volatility, and reactivity. The synthesis of benzylic alcohols can be achieved through methods like the selective monooxidation of alkylated benzenes, which often proceed via a mesylate intermediate that is then hydrolyzed. acs.org This highlights the accessibility of the hydroxyl group for transformation into other functional moieties.

Another important derivatization is etherification, where the hydroxyl group is converted into an ether linkage. This can be used to attach the molecule to other substrates or to build larger, more complex structures. The ability to form ether linkages is fundamental in many areas of organic synthesis and materials science.

The table below summarizes potential derivatization reactions of the hydroxyl group and the resulting functional properties.

| Derivatization Reaction | Reagent Example | Resulting Functional Group | Potential Enhanced Property |

| Esterification | Acetic Anhydride | Acetate Ester | Increased lipophilicity, altered biological activity |

| Etherification | Methyl Iodide | Methyl Ether | Increased stability, modified solubility |

| Oxidation | Mild Oxidizing Agent | Aldehyde or Ketone | Precursor for further synthesis, altered reactivity |

| Substitution | Thionyl Chloride | Alkyl Chloride | Intermediate for nucleophilic substitution reactions |

Applications in Specialty Chemical Synthesis and Manufacturing

The unique combination of a reactive hydroxyl group and an activated aromatic ring makes this compound a promising candidate for the synthesis of specialty chemicals. These are chemicals produced for specific applications and are often characterized by their complex structures and high performance.

The synthesis of chiral benzylic alcohol derivatives is of particular importance in the pharmaceutical and agrochemical industries, where stereochemistry plays a crucial role in biological activity. nih.gov Catalytic asymmetric methods can be employed to produce enantiomerically pure forms of such alcohols, which can then serve as key building blocks for complex, biologically active molecules. nih.gov

Furthermore, the 4-methoxyphenyl moiety is a common structural motif in many specialty chemicals, including pharmaceuticals, fragrances, and liquid crystals. The ability to further functionalize the aromatic ring of this compound allows for the synthesis of a wide array of derivatives with tailored properties for these applications. The development of efficient synthetic routes to such compounds is a continuous area of research. nih.gov

Incorporation into Novel Polymeric or Composite Materials

The integration of functional molecules into polymeric or composite materials is a powerful strategy for creating advanced materials with tailored properties. The structure of this compound offers several avenues for its incorporation into such materials.

The hydroxyl group can act as a polymerization site, allowing the molecule to be incorporated as a monomer or a co-monomer in the synthesis of polyesters, polyurethanes, or polyethers. The presence of the bulky 3-methylbutyl group could influence the polymer's physical properties, such as its glass transition temperature and mechanical strength. The synthesis of polymers from functionalized monomers is a well-established field, with numerous examples of how monomer structure dictates polymer properties. uark.edu

Compounds containing methoxyphenyl groups have been investigated for their potential in creating functional polymers. For example, poly(4-methoxyphenol) has been synthesized and shown to possess excellent antioxidant properties. rsc.org The incorporation of the this compound unit into a polymer backbone could therefore impart specific functionalities. Lignin-derived monomers, which often contain methoxyphenyl groups, are being explored as bio-based alternatives for the production of thermoplastics and thermoset polymers. mdpi.com

The aromatic nature of the methoxyphenyl group can also contribute to the thermal stability and optical properties of the resulting polymer. Furthermore, the potential for liquid crystalline behavior in polymers containing mesogenic groups like methoxybiphenyl suggests that derivatives of this compound could be explored for applications in optical and electronic devices. researchgate.net

Environmental and Sustainable Chemistry Aspects

Biodegradation Pathways and Environmental Fate Studies

Detailed biodegradation studies specifically targeting 2-(4-Methoxyphenyl)-3-methylbutan-1-ol are not extensively documented in publicly available literature. However, its chemical structure—comprising a substituted benzene (B151609) ring, an alcohol functional group, and an ether linkage—allows for predictions about its likely environmental fate and microbial degradation pathways based on studies of similar compounds.

The biodegradation of aromatic compounds is a well-established field of study. Microorganisms, particularly bacteria and fungi, have evolved diverse enzymatic systems to break down aromatic rings. The process typically begins with the introduction of hydroxyl groups onto the aromatic ring, a reaction catalyzed by monooxygenase or dioxygenase enzymes. This hydroxylation destabilizes the aromatic structure, leading to ring cleavage. Subsequent reactions then process the resulting aliphatic intermediates into central metabolites that can enter the organism's primary metabolic pathways, such as the Krebs cycle. For this compound, the p-methoxyphenyl group would be the initial target for such enzymatic attacks.

The alkyl side chain is another potential site for microbial degradation. The degradation of alkylphenols has been shown to be initiated at either the phenolic moiety or the alkyl chain. In the case of this compound, the primary alcohol group could be oxidized to an aldehyde and then to a carboxylic acid. Following this, the branched alkyl chain could undergo processes analogous to beta-oxidation, progressively shortening the carbon chain.

The ether linkage in the methoxy (B1213986) group presents another point for enzymatic cleavage. O-demethylation is a common biological reaction, often catalyzed by monooxygenases, which would convert the methoxy group to a hydroxyl group, forming a dihydroxylated aromatic intermediate that is more susceptible to ring cleavage.

Table 1: Predicted Biodegradation Initiation Sites and Key Enzymes

| Structural Feature | Potential Initial Reaction | Key Enzyme Class |

| p-Methoxyphenyl Ring | Aromatic hydroxylation | Monooxygenases, Dioxygenases |

| Methoxy Group | O-demethylation | Monooxygenases |

| Primary Alcohol | Oxidation to aldehyde/acid | Alcohol Dehydrogenases, Aldehyde Dehydrogenases |

| Alkyl Chain | Oxidation | Oxidases |

Development of Sustainable Synthesis Routes with Reduced Environmental Impact

The development of sustainable synthesis routes for fine chemicals like this compound is a key focus of green chemistry. Traditional synthetic methods often rely on harsh reagents, stoichiometric amounts of catalysts, and volatile organic solvents, which contribute to significant environmental impact. Modern approaches aim to mitigate these issues through various strategies.

Biocatalysis offers a promising green alternative for the synthesis of chiral alcohols. rsc.orgnih.govrsc.org Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of corresponding ketones to alcohols with high enantioselectivity under mild reaction conditions (room temperature and atmospheric pressure) in aqueous media. nih.govrsc.org This approach avoids the use of heavy metal catalysts and hazardous reducing agents. The use of whole-cell biocatalysts, such as Daucus carota (carrot) roots, can be particularly advantageous as they contain the necessary enzymes and can naturally recycle cofactors, making the process more economically viable and environmentally sustainable. rsc.org

Another avenue for sustainable synthesis involves the development of greener methods for forming the carbon-carbon bonds that constitute the backbone of the molecule. dtu.dkcambridgescholars.comresearchgate.netresearchgate.net This can include the use of catalytic amounts of less toxic metals, employing alternative energy sources like microwave irradiation or ultrasonication to accelerate reactions and reduce energy consumption, and using environmentally benign solvents such as water or ionic liquids. cambridgescholars.com For instance, catalytic asymmetric synthesis using chiral transition-metal complexes can be an efficient way to produce enantiomerically pure alcohols. mdpi.com

The principles of atom economy and process intensification are also central to designing sustainable synthetic routes. This involves designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. Process intensification aims to combine multiple reaction steps into a single pot (one-pot synthesis) to reduce solvent use, energy consumption, and purification steps.

Table 2: Comparison of Conventional vs. Sustainable Synthesis Approaches for Chiral Alcohols

| Aspect | Conventional Synthesis | Sustainable Synthesis (e.g., Biocatalysis) |

| Catalyst | Stoichiometric or heavy metal catalysts | Enzymes (e.g., Alcohol Dehydrogenases) nih.gov |

| Reagents | Often harsh and toxic reducing agents | Mild and renewable reagents (e.g., sugars for cofactor recycling) rsc.org |

| Solvents | Volatile organic solvents | Water, ionic liquids, or solvent-free conditions cambridgescholars.com |

| Conditions | High temperatures and pressures | Mild conditions (ambient temperature and pressure) rsc.org |

| Selectivity | May require protecting groups and multiple steps | High regio- and stereoselectivity in a single step nih.gov |

| Waste | Significant generation of byproducts and waste | Minimal waste generation |

Life Cycle Assessment of Production and Utilization

A comprehensive Life Cycle Assessment (LCA) for this compound has not been published. However, general principles from LCAs of fine chemicals and active pharmaceutical ingredients (APIs) can be applied to understand the potential environmental hotspots in its production and use. epa.govresearchgate.netethz.ch An LCA evaluates the environmental impacts of a product from "cradle-to-grave," including raw material extraction, manufacturing, use, and disposal.

Energy Consumption: Chemical syntheses, particularly those involving heating, cooling, and purification steps like distillation and chromatography, are often energy-intensive. epa.govresearchgate.netethz.ch The source of this energy (fossil fuels vs. renewables) will greatly influence the carbon footprint.

Solvent Use: Solvents are a major component of many chemical processes and contribute significantly to waste generation and potential environmental pollution. The choice of solvent, its toxicity, and the efficiency of its recovery and recycling are critical factors.

Raw Material Production: The environmental impact of producing the starting materials for the synthesis must also be considered. This includes the energy and resources used in their manufacture and any associated waste streams.

Waste Treatment: The disposal and treatment of waste generated during the synthesis and purification processes can have significant environmental impacts, depending on the nature of the waste and the treatment methods employed.

Studies on the LCA of fine chemical production have shown that it has a significantly higher environmental impact on a per-kilogram basis compared to bulk chemical production, due to more complex and less optimized processes. epa.govresearchgate.netethz.ch Energy production and use often account for the largest share of the environmental impacts. epa.gov Therefore, efforts to improve the sustainability of this compound production should focus on optimizing energy efficiency, minimizing solvent use, and developing more efficient catalytic processes. The utilization phase is likely to have a smaller direct environmental impact, although the ultimate fate and potential for bioaccumulation or ecotoxicity would need to be considered in a full LCA.

Table 3: Potential Environmental Impact Hotspots in the Life Cycle of this compound

| Life Cycle Stage | Key Contributing Factors | Potential Environmental Impacts |

| Raw Material Acquisition | Production of precursors | Resource depletion, energy consumption, emissions from precursor synthesis |

| Manufacturing | Energy consumption (heating, cooling, purification), solvent use, catalyst and reagent use, waste generation | Greenhouse gas emissions, resource depletion, ecotoxicity from solvent release, solid and liquid waste |

| Use Phase | Direct release into the environment (if applicable) | Potential for ecotoxicity, bioaccumulation |

| End-of-Life | Disposal, wastewater treatment | Contamination of water and soil, formation of persistent metabolites |

Future Research Directions and Emerging Challenges

Exploration of Uncharted Reactivity and Transformation Pathways

The functional groups present in 2-(4-Methoxyphenyl)-3-methylbutan-1-ol provide a foundation for exploring a variety of chemical transformations. Future research could focus on discovering novel reactions and pathways that are currently uncharted for this specific structure.

Key areas of investigation include:

Oxidative Transformations: The primary alcohol group is a prime site for oxidation. While conversion to the corresponding aldehyde or carboxylic acid is expected, research into selective and novel oxidation methods is a promising direction. nih.gov For instance, employing modern catalytic systems could yield unique products or offer higher selectivity compared to traditional reagents. acs.org The benzylic position also presents an opportunity for C-H activation and oxidation, a challenging but highly valuable transformation. acs.org

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, facilitating S\textsubscriptN1 or S\textsubscriptN2 reactions. mdpi.com Given the benzylic nature of the alcohol, S\textsubscriptN1-type reactions proceeding through a stabilized carbocation intermediate could be particularly effective, allowing for the introduction of a wide range of nucleophiles. mdpi.com Investigating stereospecific substitution reactions that control the configuration of the chiral center is a significant challenge and a rewarding goal. researchgate.net

Rearrangement Reactions: Under specific catalytic conditions, particularly with acid catalysis, molecules with similar structures can undergo skeletal rearrangements. Exploring the potential for such transformations in this compound could lead to the synthesis of complex and novel molecular architectures.

Catalytic C-O Bond Functionalization: Moving beyond simple substitution, direct catalytic functionalization of the C-O bond represents a modern approach to forming new C-C, C-N, or C-S bonds, often with improved efficiency and stereocontrol. nih.govnih.gov

Table 1: Potential Transformation Pathways for this compound

| Reaction Type | Target Functional Group | Potential Products | Key Research Challenge |

|---|---|---|---|

| Oxidation | Primary Alcohol (-CH₂OH) | Aldehyde, Carboxylic Acid | Achieving high selectivity and avoiding over-oxidation. acs.org |

| Nucleophilic Substitution | Hydroxyl Group (-OH) | Ethers, Esters, Amines, Halides | Controlling stereochemistry at the adjacent chiral center. mdpi.comresearchgate.net |

| C-H Activation/Oxidation | Benzylic C-H | Ketones, Tertiary Alcohols | Selective activation of the benzylic C-H bond over others. acs.org |

Development of Highly Efficient and Atom-Economical Synthetic Routes

The development of green and efficient synthetic methods is a cornerstone of modern organic chemistry. Future efforts in synthesizing this compound and its analogs should prioritize sustainability and efficiency.

Atom Economy: Routes that maximize the incorporation of atoms from the starting materials into the final product are highly desirable. This includes addition reactions and catalytic cycles that minimize the generation of stoichiometric waste. acs.org For example, catalytic additions of arylboronic acids to aldehydes or reductive hydration of alkynes are strategies that can exhibit high atom economy. organic-chemistry.org

Catalytic Approaches: The use of catalysts, whether transition-metal-based, organocatalytic, or biocatalytic, is crucial. Iron-catalyzed etherification of benzylic alcohols, for example, offers a greener alternative to traditional methods by using an inexpensive and less toxic metal. acs.org Similarly, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are powerful tools for constructing the carbon skeleton from smaller fragments. organic-chemistry.org

Transition-Metal-Free Reactions: Developing synthetic pathways that avoid transition metals altogether is an emerging challenge. Base-catalyzed radical coupling reactions of aromatic alcohols have been shown to produce substituted propan-1-ol derivatives and could be adapted for this target. nih.gov

C-H Functionalization: A highly advanced and atom-economical approach would be the direct synthesis from simpler precursors like 4-methoxytoluene via selective C-H functionalization, thereby avoiding the need for pre-functionalized starting materials. organic-chemistry.org

Table 2: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Key Features | Advantages | Potential Challenges |

|---|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki) | Formation of C-C bonds using organometallic reagents. organic-chemistry.org | High efficiency, broad substrate scope, good functional group tolerance. | Requirement for pre-functionalized substrates, potential for metal contamination. |

| Grignard/Organolithium Addition | Addition of an organometallic reagent to an aldehyde. | Well-established, reliable for C-C bond formation. | Requires stoichiometric reagents, sensitive to moisture and air. |

| Catalytic C-H Oxidation/Functionalization | Direct conversion of a C-H bond to a C-O or C-C bond. acs.orgorganic-chemistry.org | High atom economy, reduces synthetic steps. | Achieving high selectivity and controlling reactivity. |

Deeper Mechanistic Understanding of Biological Interactions and Target Specificity

The presence of a methoxyphenyl group suggests that this compound could exhibit biological activity, as this moiety is common in many bioactive natural products and synthetic drugs. mdpi.comnih.gov

Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the molecule's structure—for instance, altering the position of the methoxy (B1213986) group, changing the alkyl chain, or modifying the alcohol—can help elucidate which parts of the molecule are crucial for any observed biological activity. nih.gov The interplay between the lipophilic methoxy group and the polar hydroxyl group can significantly impact membrane permeability and target binding. mdpi.com

Target Identification: If the compound shows a specific biological effect in cell-based assays, identifying its molecular target(s) is a critical next step. nih.gov This can be achieved through a combination of biochemical methods (e.g., affinity chromatography), genetic approaches, and computational predictions.

Mechanistic Elucidation: Understanding how the compound interacts with its target at a molecular level is essential. This involves studying binding kinetics, identifying key interactions (like hydrogen bonds from the alcohol or hydrophobic interactions from the methoxyphenyl ring), and determining how this binding event leads to a downstream biological response. mdpi.comresearchgate.net For example, methoxy groups are known to participate in facilitating ligand-protein binding mechanisms that can trigger signaling pathways. nih.gov

Table 3: Key Factors for Investigating Biological Interactions

| Factor | Description | Investigative Approach |

|---|---|---|

| Lipophilicity | The balance between hydrophobic and hydrophilic character, influencing cell membrane passage and target binding. mdpi.com | Measurement of partition coefficient (LogP), computational prediction. |

| Hydrogen Bonding | The ability of the hydroxyl group to act as a hydrogen bond donor and/or acceptor. nih.gov | X-ray crystallography of ligand-protein complexes, molecular modeling. |

| Steric Effects | The size and shape of the molecule, which determines its fit into a biological target's binding site. | Synthesis of analogs with varying steric bulk, computational docking studies. |

Interdisciplinary Applications in Areas such as Chemoinformatics and Systems Biology

The study of this compound can be significantly enhanced by integrating interdisciplinary approaches from chemoinformatics and systems biology.

Chemoinformatics: This field uses computational methods to analyze chemical and biological data.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities or properties of analogs of this compound based on their structural descriptors. nih.gov

Virtual Screening: The structure of this compound can be used as a query to search large chemical databases for structurally similar molecules with known biological activities, providing clues to its potential functions. chemrxiv.org

Target Prediction: Ligand-based and structure-based computational methods can predict potential protein targets by comparing the compound's features to those of known ligands for various proteins. nih.gov

Systems Biology: This approach studies complex biological systems as a whole. If this compound is identified as a bioactive probe, it can be used to perturb biological networks (e.g., metabolic or signaling pathways).

Pathway Analysis: By treating cells with the compound and measuring changes in gene expression (transcriptomics) or protein levels (proteomics), researchers can gain insights into the biological pathways affected by the compound.

Network Modeling: The data obtained can be integrated into computational models of cellular networks to understand the system-level effects of the compound and formulate new hypotheses about its mechanism of action. nih.gov

Table 4: Interdisciplinary Approaches and Their Applications

| Discipline | Method/Tool | Application to this compound |

|---|---|---|

| Chemoinformatics | QSAR Modeling | Predict antioxidant, antimicrobial, or cytotoxic activity of novel analogs. nih.gov |

| Molecular Docking | Simulate binding to potential protein targets to prioritize experimental validation. | |

| HTS Fingerprinting | Compare the compound's activity profile across many assays to those of known drugs to infer its mechanism of action. chemrxiv.org | |

| Systems Biology | Transcriptomics/Proteomics | Identify global changes in gene and protein expression in cells treated with the compound to map affected pathways. |

| Metabolic Modeling | Determine how the compound might alter cellular metabolism by integrating experimental data into a genome-scale model. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.